ATH Catalytic Activity: TfDPEN–Ru Is Approximately One-Third as Reactive as TsDPEN–Ru in Acetophenone Reduction
In the landmark Noyori–Ikariya study, the preformed mononuclear (R)-RuCl[(S,S)-TfDPEN](η⁶-benzene) complex reduced acetophenone in 2-propanol with KOH to give (S)-1-phenylethanol in 8% yield and 90% ee after 1 h (1 M substrate). Under identical conditions, the corresponding TsDPEN-derived catalyst delivered 11% yield and 90% ee, and the authors explicitly state that the TfDPEN-based catalyst is about one-third as reactive as the TsDPEN analogue [1]. This represents a direct, quantitative head-to-head comparison of catalyst productivity between the two ligands in the same reaction system.
| Evidence Dimension | Initial catalytic productivity (yield after 1 h) in asymmetric transfer hydrogenation of acetophenone |
|---|---|
| Target Compound Data | RuCl[(S,S)-TfDPEN](η⁶-benzene): 8% yield, 90% ee after 1 h; relative reactivity = ~0.33× vs. TsDPEN analogue |
| Comparator Or Baseline | RuCl[(S,S)-TsDPEN](η⁶-benzene): 11% yield, 90% ee after 1 h; relative reactivity = 1.0× |
| Quantified Difference | TfDPEN catalyst is approximately one-third as reactive as TsDPEN analogue (3-fold lower initial rate) |
| Conditions | 1 M acetophenone in 2-propanol, substrate/Ru/KOH = 200:1:5, room temperature, 1 h reaction time |
Why This Matters
For procurement decisions, this means that a reaction scaled with TsDPEN-derived kinetics cannot be directly run with TfDPEN at the same catalyst loading without accepting ~3× longer reaction times or increasing catalyst charge, directly impacting cost-in-use calculations.
- [1] Hashiguchi, S.; Fujii, A.; Takehara, J.; Ikariya, T.; Noyori, R. Asymmetric Transfer Hydrogenation of Aromatic Ketones Catalyzed by Chiral Ruthenium(II) Complexes. J. Am. Chem. Soc. 1995, 117 (28), 7562–7563. DOI: 10.1021/ja00133a037. View Source
